![molecular formula C7H7NO B163592 1,3-Dihidrofuropirimidina[3,4-c]piridina CAS No. 126230-90-8](/img/structure/B163592.png)

1,3-Dihidrofuropirimidina[3,4-c]piridina

Descripción general

Descripción

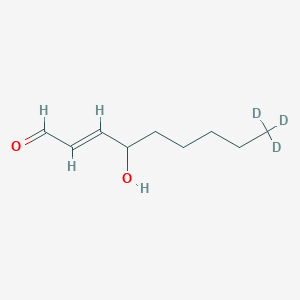

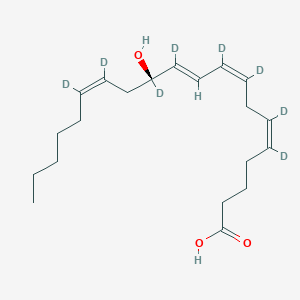

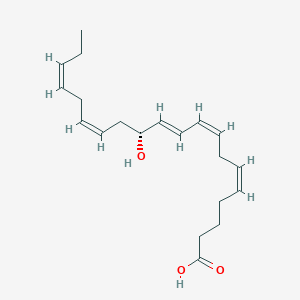

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a chemical compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .

Molecular Structure Analysis

The IUPAC name for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is 1,3-dihydrofuro[3,4-c]pyridine hydrochloride . The InChI code for this compound is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H .

Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .

Physical And Chemical Properties Analysis

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 157.6 .

Aplicaciones Científicas De Investigación

Propiedades químicas

“1,3-Dihidrofuropirimidina[3,4-c]piridina clorhidrato” tiene un peso molecular de 157.6 y su nombre IUPAC es this compound clorhidrato . Es un sólido a temperatura ambiente y se almacena en atmósfera inerte .

Síntesis

La síntesis de 1,3-Dihidrofuropirimidina[3,4-c]piridinas se ha logrado a través de reacciones intramoleculares de Diels-Alder de pirimidinas . Este método se ha utilizado para investigar el efecto de las interacciones estéricas en la velocidad de reacción .

Actividades biológicas

Los derivados de piridina fusionados, incluyendo la this compound, son de creciente interés en el diseño de fármacos y la química medicinal . Se encuentran en las estructuras de sustancias con diversas bioactividades:

Actividad antiviral y anticancerígena: La similitud estructural de muchos fármacos, especialmente los antivirales y los anticancerígenos, con las bases del ADN como la adenina y la guanina es un factor clave para explicar su efectividad .

Actividad antituberculosa, antibacteriana, antifúngica: La this compound también se encuentra en las estructuras de sustancias con actividad antituberculosa, antibacteriana y antifúngica .

Actividad antiinflamatoria y antimalárica: Este compuesto también está asociado con actividades antiinflamatorias y antimaláricas .

Solubilidad, polaridad, lipofilicidad y capacidad de enlace de hidrógeno: Otra ventaja de este grupo de compuestos es su contribución positiva a las propiedades de solubilidad, polaridad, lipofilicidad y capacidad de enlace de hidrógeno de los compuestos en los que se incorporan .

Direcciones futuras de investigación

Dada la inmensidad del espacio químico de los derivados de piridina fusionados, se necesita más investigación para explorar las posibles aplicaciones de la this compound en varios campos

Safety and Hazards

Propiedades

IUPAC Name |

1,3-dihydrofuro[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLAHSOVLAWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 1,3-Dihydrofuro[3,4-c]pyridines?

A1: Several synthetic approaches have been explored:

- Domino Reaction with Pyridoxal: A convenient method involves reacting pyridoxal with alkyl, aryl, or heteroaryl ketones under basic conditions. This domino reaction provides good yields (53-90%) of novel 1,3-dihydrofuro[3,4-c]pyridines after stirring at room temperature [].

- Palladium-Catalyzed Cyclization: 3-Bromopyridine-4-carbaldehyde can be cyclized with carboxylic acids under carbon monoxide pressure using a palladium catalyst and a base. This method yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields [].

- Intramolecular Diels-Alder Reactions: Pyrimidines with specific side chains can undergo intramolecular Diels-Alder reactions, leading to the formation of 1,3-dihydrofuro[3,4-c]pyridines. This approach allows for the synthesis of diverse derivatives by modifying the substituents on the pyrimidine ring and the side chain [, ].

Q2: What structural information is available for 1,3-dihydrofuro[3,4-c]pyridines?

A2: While the provided research doesn't offer a specific molecular formula or weight for a generic 1,3-dihydrofuro[3,4-c]pyridine, it highlights that synthesized derivatives have been extensively characterized:

- Spectroscopy: FTIR, HRMS, 1H NMR, and 13C NMR spectroscopy have been used to confirm the structures of the synthesized compounds [, ].

- X-ray Crystallography: The three-dimensional structure of a representative 1,3-dihydrofuro[3,4-c]pyridine derivative has been determined using X-ray crystallography, confirming its connectivity and spatial arrangement of atoms [].

Q3: How does the structure of the starting materials influence the synthesis of 1,3-dihydrofuro[3,4-c]pyridines via intramolecular Diels-Alder reactions?

A3: Research indicates that both electronic and steric factors play a crucial role [, ]:

- Side-Chain Modifications: Introducing alkyl or aryl groups at specific positions within the side chain of starting pyrimidines can significantly impact reaction rates, likely due to influences on the preferred conformations of the molecule and the relative population of reactive rotamers [, ].

Q4: Has the reactivity of 1,3-dihydrofuro[3,4-c]pyridines been investigated?

A4: While the provided research doesn't focus on the reactivity of 1,3-dihydrofuro[3,4-c]pyridines themselves, one study examines the reactivity of their precursors in Diels-Alder reactions []. It found that N-alkyl pyrimidinium cations, which are positively charged species, undergo intramolecular Diels-Alder reactions significantly faster than their neutral pyrimidine counterparts. This difference in reactivity is attributed to a lower energy gap between specific molecular orbitals (HOMO-LUMO) in the charged species, facilitating the cycloaddition reaction [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)